[4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl]methanol
Overview
Description
[4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl]methanol is an organic compound with the molecular formula C9H8ClF3O2 It is characterized by the presence of a chloro group, a trifluoroethoxy group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl]methanol typically involves the reaction of 4-chlorophenol with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the trifluoroethoxy group. The intermediate product is then subjected to a reduction reaction using a reducing agent like sodium borohydride to obtain the final this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde or 4-chloro-3-(2,2,2-trifluoroethoxy)acetophenone.
Reduction: Formation of 4-chloro-3-(2,2,2-trifluoroethoxy)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloro group may participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
- 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
- 3-Methyl-[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-1-methyl-imidazole
Uniqueness
Compared to similar compounds, [4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl]methanol is unique due to the presence of both a hydroxyl group and a trifluoroethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
[4-chloro-3-(2,2,2-trifluoroethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O2/c10-7-2-1-6(4-14)3-8(7)15-5-9(11,12)13/h1-3,14H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJHPOOMOYDAKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)OCC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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